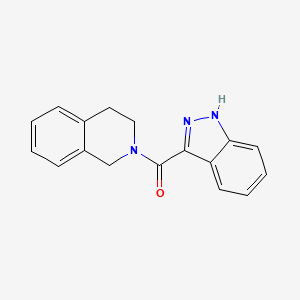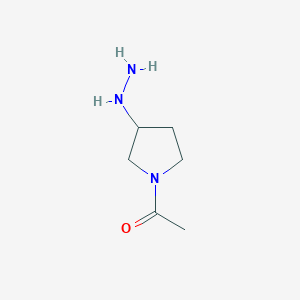
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone is an organic compound with a unique structure that includes a hydrazine group attached to a pyrrolidine ring, which is further connected to an ethanone group
Méthodes De Préparation
The synthesis of 1-(3-Hydrazinylpyrrolidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of pyrrolidine with hydrazine under controlled conditions to form the hydrazinyl derivative. This intermediate is then reacted with ethanone or its derivatives to yield the final product. Industrial production methods may involve optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Hydrazinylpyrrolidin-1-yl)ethanone involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or other proteins. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for certain targets, while the ethanone group can participate in additional chemical interactions.
Comparaison Avec Des Composés Similaires
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Pyrrolidin-1-ylphenyl)ethanone: This compound has a phenyl group instead of a hydrazine group, leading to different chemical properties and applications.
1-(Pyrrolidin-1-yl)ethanone: Lacks the hydrazine group, resulting in reduced reactivity and different biological activity.
1-(3-Pyridinyl)ethanone:
The uniqueness of this compound lies in its combination of the hydrazine group with the pyrrolidine and ethanone moieties, providing a versatile platform for various chemical and biological applications.
Propriétés
Formule moléculaire |
C6H13N3O |
|---|---|
Poids moléculaire |
143.19 g/mol |
Nom IUPAC |
1-(3-hydrazinylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H13N3O/c1-5(10)9-3-2-6(4-9)8-7/h6,8H,2-4,7H2,1H3 |
Clé InChI |
ZFPPIUTUANQLNP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
![8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
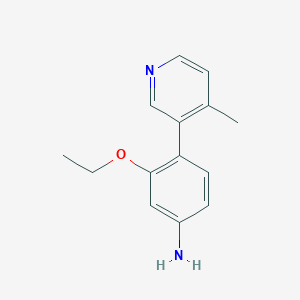
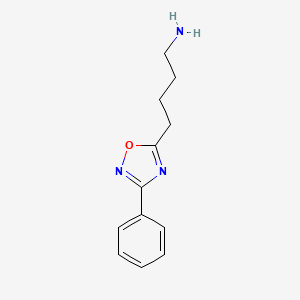
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)
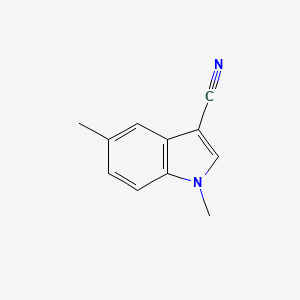

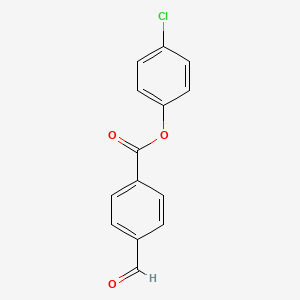
![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
